N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide
Description
N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide is a complex organic compound that features a unique combination of furan, thiophene, and benzoxazole moieties. This compound is of significant interest in medicinal chemistry due to its potential therapeutic properties and diverse applications in various scientific fields.
Properties
Molecular Formula |
C18H18N2O4S |
|---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide |
InChI |
InChI=1S/C18H18N2O4S/c21-13(16-8-11(10-25-16)14-6-3-7-23-14)9-19-18(22)17-12-4-1-2-5-15(12)24-20-17/h3,6-8,10,13,21H,1-2,4-5,9H2,(H,19,22) |
InChI Key |
OYTFUUNMKXBNQK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=NO2)C(=O)NCC(C3=CC(=CS3)C4=CC=CO4)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the furan and thiophene intermediates, followed by their coupling with the benzoxazole core. Common synthetic methods include:
Furan and Thiophene Synthesis: These heterocycles can be synthesized via the Paal-Knorr synthesis or the Gewald reaction, which involves the condensation of 1,4-dicarbonyl compounds with sulfur sources.
Coupling Reactions: The furan and thiophene intermediates are then coupled with the benzoxazole core using palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling.
Final Assembly:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: The compound can undergo reduction reactions to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted aromatic compounds .
Scientific Research Applications
N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like tioconazole and sertaconazole nitrate, which also contain thiophene rings, are used as antifungal agents.
Benzoxazole Derivatives: Compounds such as benoxaprofen and flunoxaprofen, which contain benzoxazole moieties, are known for their anti-inflammatory properties.
Uniqueness
N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide is unique due to its combination of furan, thiophene, and benzoxazole rings, which confer a broad spectrum of biological activities and potential therapeutic applications .
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